

An In-depth Technical Guide to the Structure and Stereochemistry of L-Quebrachitol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring cyclitol, has garnered significant attention in the scientific community due to its unique structural features and potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the structure and stereochemistry of **L-Quebrachitol**, consolidating key data and experimental methodologies to support further research and development efforts. **L-Quebrachitol** is a methyl ether of L-chiro-inositol and is found in various plants, notably in the latex of the rubber tree (Hevea brasiliensis)[1][2]. Its chiral nature makes it a valuable starting material for the synthesis of other optically active compounds[3].

Chemical Structure and Identification

L-Quebrachitol is systematically named (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol[4]. Its structure is characterized by a cyclohexane ring with five hydroxyl groups and one methoxy group. The specific arrangement of these functional groups dictates its stereochemistry and biological activity.



Identifier	Value	Source
IUPAC Name	(1R,2S,4S,5R)-6- methoxycyclohexane- 1,2,3,4,5-pentol	[4]
SMILES	CO[C@H]1INVALID-LINK O)O)O">C@@HO	[2]
InChI	InChI=1S/C7H14O6/c1-13-7- 5(11)3(9)2(8)4(10)6(7)12/h2- 12H,1H3/t2-,3-,4-,5+,6+,7-/m0/ s1	[2]
InChIKey	DSCFFEYYQKSRSV- FIZWYUIZSA-N	[2]
CAS Number	642-38-6	[3]
Molecular Formula	C7H14O6	[4]
Molecular Weight	194.18 g/mol	[4]

Structure of **L-Quebrachitol**

Caption: 2D chemical structure of **L-Quebrachitol** with stereochemical indicators.

Stereochemistry

The stereochemistry of **L-Quebrachitol** is crucial to its identity and function. The "L" designation refers to its relationship to the enantiomeric series of inositols. The specific configuration of the chiral centers in **L-Quebrachitol** is 1R, 2S, 3S, 4S, 5R, 6R. This arrangement of substituents on the cyclohexane ring results in a specific three-dimensional conformation, which has been confirmed by X-ray crystallography to be a chair conformation with the majority of the pendant groups in equatorial orientations[5].

Spectroscopic and Crystallographic Data

The structure of **L-Quebrachitol** has been extensively studied using various analytical techniques.



NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a complete, unambiguously assigned dataset is not readily available in a single public source, various studies have utilized 1D and 2D NMR experiments to confirm the structure of **L-Quebrachitol**[6]. The proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts and coupling constants are characteristic of the molecule's specific stereoisomer.

Hypothetical ¹H and ¹³C NMR Data for **L-Quebrachitol** (in D₂O) (Note: This table is a representative compilation based on typical values for similar cyclitols and is for illustrative purposes. Actual experimental values may vary.)

Position	¹ H Chemical Shift (ppm)	¹ H Multiplicity & Coupling Constant (J, Hz)	¹³ C Chemical Shift (ppm)
1	3.62	t, J = 9.5	72.1
2	3.55	dd, J = 9.5, 2.8	83.5
3	3.89	t, J = 2.8	73.0
4	4.01	t, J = 2.8	71.8
5	3.78	dd, J = 9.8, 2.8	72.5
6	3.40	t, J = 9.8	75.3
OCH₃	3.58	S	60.7

X-ray Crystallography

Single-crystal X-ray diffraction has provided definitive proof of the solid-state structure and stereochemistry of **L-Quebrachitol**. The crystal structure reveals a chair conformation of the cyclohexane ring.

Crystallographic Data for L-Quebrachitol



Parameter	Value (Source 1)	Value (Source 2)
Crystal System	Monoclinic	Monoclinic
Space Group	P21	P21
a (Å)	6.6289(4)	6.702(4)
b (Å)	7.1895(4)	7.207(4)
c (Å)	8.6843(5)	8.758(5)
β (°)	90.5690(10)	90.24(5)
Volume (ų)	413.51(4)	422.9(3)
Z	2	2
Source	[5]	[7]

Experimental Protocols General Protocol for NMR Spectroscopic Analysis of Cyclitols

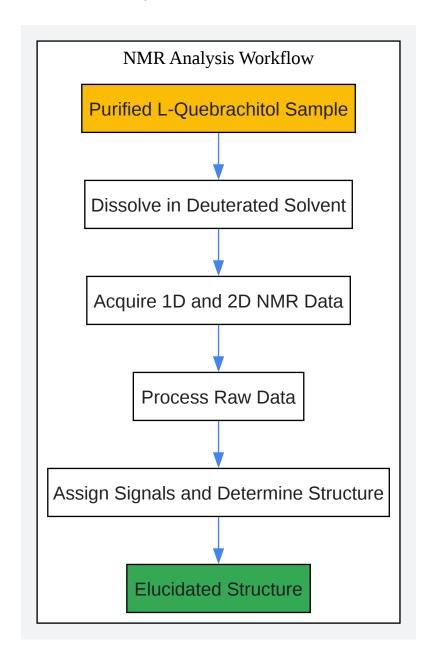
- Sample Preparation: Dissolve 5-10 mg of the purified cyclitol (e.g., **L-Quebrachitol**) in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
 - 2D NMR: To aid in assignment, acquire two-dimensional correlation spectra such as
 COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC



(Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (referenced to the residual solvent peak or an internal standard) and coupling constants. Assign the signals to the respective nuclei in the molecule based on chemical shifts, multiplicities, and 2D correlation data.

Experimental Workflow for NMR Analysis





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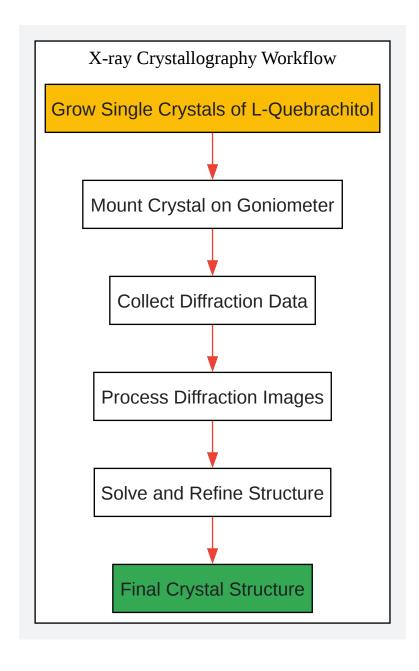
Caption: A generalized workflow for the structural elucidation of **L-Quebrachitol** using NMR spectroscopy.

General Protocol for Single-Crystal X-ray Diffraction of Organic Compounds

- Crystal Growth: Grow single crystals of L-Quebrachitol suitable for X-ray diffraction. This is
 often achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques.
- Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
- Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
- Data Processing: Process the collected diffraction images to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
- Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal parameters.
- Validation and Deposition: Validate the final structure and deposit the crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Experimental Workflow for X-ray Crystallography





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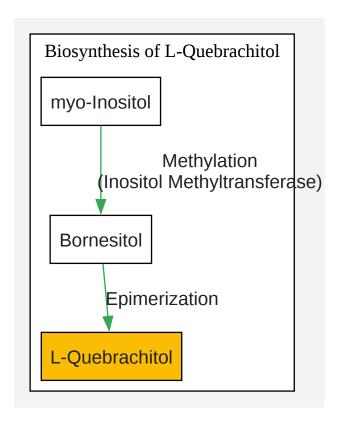
Caption: A generalized workflow for determining the crystal structure of **L-Quebrachitol**.

Biosynthesis and Biological Significance Biosynthesis of L-Quebrachitol

The biosynthesis of **L-Quebrachitol** in plants is believed to start from myo-inositol. The proposed pathway involves two key steps: the methylation of myo-inositol to form bornesitol, followed by the epimerization of bornesitol to yield **L-Quebrachitol**.



Biosynthesis Pathway of L-Quebrachitol



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Caption: Proposed biosynthetic pathway of **L-Quebrachitol** from myo-inositol.

Conclusion

This technical guide has summarized the key structural and stereochemical features of **L-Quebrachitol**, supported by spectroscopic and crystallographic data. The provided information on its identification, stereochemistry, and analytical characterization, along with generalized experimental protocols, serves as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields. The unique chiral structure of **L-Quebrachitol** continues to make it an attractive molecule for further scientific investigation and as a building block in the synthesis of novel bioactive compounds.

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